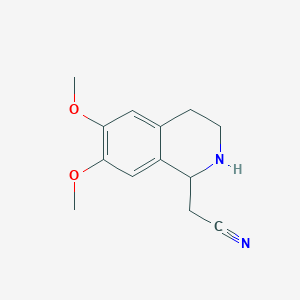

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile

Description

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile (CAS: 52244-06-1) is a nitrile-functionalized tetrahydroisoquinoline derivative. Its structure features a 6,7-dimethoxy-substituted isoquinoline core with a cyanoethyl group at the 1-position, making it a versatile intermediate in organic synthesis and medicinal chemistry. The compound is utilized in reactions with enaminonitriles, malononitrile, and heterocycles to form complex fused-ring systems (e.g., pyrido[2,1-a]isoquinolines) . It also serves as a substrate for biocatalytic N-methylation using enzymes like Coclaurine N-Methyltransferase (CNMT), yielding pharmacologically relevant analogs .

Propriétés

IUPAC Name |

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h7-8,11,15H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGYAOQHGGLHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369360 | |

| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52244-06-1 | |

| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile typically involves the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch cyclization, which involves the reaction of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2).

Introduction of Methoxy Groups: The methoxy groups at the 6 and 7 positions can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Attachment of the Acetonitrile Group: The acetonitrile group can be introduced by reacting the isoquinoline derivative with chloroacetonitrile in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Sodium hydride, alkyl halides

Major Products Formed

Oxidation: Quinoline derivatives

Reduction: Amino derivatives

Substitution: Various substituted isoquinoline derivatives

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H17N1O2

- Molecular Weight : 219.29 g/mol

- Structural Characteristics : The compound features a tetrahydroisoquinoline core with methoxy substituents that enhance its biological activity.

Medicinal Chemistry

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile has been investigated for its potential as a therapeutic agent:

- Antiviral Activity : Preliminary studies have indicated that compounds related to this structure may inhibit HIV-1 reverse transcriptase, suggesting potential use in antiviral therapies.

- Cancer Therapeutics : The compound's interaction with sigma receptors has been linked to tumor imaging and cancer treatment. Sigma receptors play a role in cell proliferation and apoptosis, making them a target for anticancer drugs .

Biological Research

The compound has been utilized in various biological studies:

- Enzyme Inhibition : Research indicates that derivatives of tetrahydroisoquinoline can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against diseases like cancer .

- Cell Viability Studies : The antiproliferative effects of this compound have been tested on various cancer cell lines (e.g., HeLa and HT-29), demonstrating its capacity to reduce cell viability and induce apoptosis in malignant cells .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| HT-29 | 22 |

| A2780 | 18 |

Results indicated that the compound exhibited significant cytotoxicity across multiple cancer types, warranting further investigation into its mechanisms of action and potential as an anticancer agent .

Case Study 2: Enzyme Inhibition Studies

Research has shown that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways related to cancer progression:

| Enzyme Target | Inhibition Percentage (%) at 50 µM |

|---|---|

| HIV Reverse Transcriptase | 85 |

| Protein Kinase B | 75 |

These findings suggest that the compound could serve as a lead structure for developing new enzyme inhibitors with therapeutic relevance .

Mécanisme D'action

The mechanism of action of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile involves its interaction with various molecular targets and pathways:

Neurotransmitter Systems: The compound may modulate neurotransmitter systems, including dopamine and serotonin receptors, which could explain its potential neuroprotective effects.

Enzyme Inhibition: It may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting their levels in the brain.

Cell Signaling Pathways: The compound may influence cell signaling pathways related to cell growth and apoptosis, which is relevant to its potential anti-cancer properties.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

Ester Derivatives

- Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (CAS: 14028-68-3): Replaces the nitrile group with an ethyl ester. Used in synthesizing GABA analogs and as a precursor for carboxamide derivatives . Lower reactivity compared to the nitrile due to the ester’s stability, reducing its utility in nucleophilic reactions .

- Methyl 2-(2-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (Compound 18e): Features a 4-chlorophenyl substituent and methyl ester.

Carboxylic Acid and Salt Derivatives

- 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Hydrochloride (CAS: 53009-13-5): Hydrolyzed product of the nitrile, forming a carboxylic acid hydrochloride. Higher water solubility due to ionic character, enhancing bioavailability in pharmaceutical contexts . Molecular Weight: 287.74 g/mol; Purity: ≥95% .

Amide and Carboxamide Derivatives

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (CAS: 1210-57-7): Replaces the nitrile with a carboxamide group. Reduced electrophilicity compared to the nitrile, limiting its use in cyclization reactions but improving stability .

Substituent Modifications

N-Methylated Analogs

- N-Methyl-2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile (10a): Synthesized via enzymatic N-methylation (CNMT) with 29% yield .

- 1-(6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS: 5780-77-8): Contains a methyl group and acetyl substituent. Used in alkaloid synthesis but requires sodium borohydride reduction for further derivatization .

Aromatic Ring Modifications

- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Methyl substitution at the 1-position and ethyl ester at the 2-position. Known for applications in opioid receptor studies but exhibits lower synthetic versatility due to steric hindrance .

Activité Biologique

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile is a synthetic compound derived from tetrahydroisoquinoline, a class of compounds recognized for their diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 219.26 g/mol. Its structure features a tetrahydroisoquinoline core substituted with methoxy groups and an acetonitrile side chain.

The primary biological target for this compound is the sigma-2 receptor . This receptor is implicated in various physiological processes, including cell survival and proliferation. Compounds that interact with sigma receptors have been studied for their roles in cancer biology and neuroprotection.

Interaction with Sigma Receptors

- Affinity : The compound exhibits high affinity for sigma-2 receptors, which has been linked to its potential in tumor imaging and cancer therapeutics.

- Biochemical Pathways : Sigma-2 receptor ligands can influence various signaling pathways involved in cell cycle regulation and apoptosis.

Biological Activities

Research indicates that this compound may possess several biological activities:

Anticancer Properties

Studies have shown that tetrahydroisoquinoline derivatives can inhibit tumor growth in various cancer models. The compound's interaction with sigma receptors may contribute to its anticancer effects.

Analgesic and Anti-inflammatory Effects

Similar compounds have demonstrated significant analgesic and anti-inflammatory properties in animal models. For instance:

- Case Study : A derivative of tetrahydroisoquinoline with a similar structure exhibited pronounced analgesic effects in rodent models of pain.

Neuroprotective Effects

Research suggests that compounds like this compound may offer neuroprotective benefits by modulating sigma receptor activity.

Research Findings

A summary of key studies exploring the biological activity of related compounds is presented below:

Q & A

Basic: What are the established synthetic routes for 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or cyclization reactions. Key steps include the use of acrylonitrile derivatives (e.g., 3-dimethylamino-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-acrylonitrile) as intermediates. Optimization involves adjusting reaction parameters:

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may require reflux conditions to avoid decomposition .

- Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) can improve yields in cyclization steps .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is critical for isolating pure products .

Advanced: How can computational methods (e.g., quantum chemical calculations) predict and refine synthetic pathways for this compound?

Quantum chemical calculations, such as density functional theory (DFT), model reaction pathways to identify transition states and energy barriers. For example:

- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method screen possible intermediates and transition states, reducing trial-and-error experimentation .

- Feedback Loops : Experimental data (e.g., NMR or IR spectra) can refine computational models by validating predicted bond angles or electronic properties .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Deuterated DMSO (DMSO-d₆) resolves signals for methoxy groups (δ ~3.7 ppm) and tetrahydroisoquinoline protons (δ ~2.5–4.0 ppm). Multiplicity analysis confirms substitution patterns .

- IR Spectroscopy : Stretching frequencies for nitrile (C≡N, ~2240 cm⁻¹) and aromatic C–O bonds (1260–1200 cm⁻¹) validate functional groups .

- Melting Point Analysis : Determined via electrothermal apparatus (e.g., Gallenkamp) to assess purity .

Advanced: How can researchers resolve contradictions between computational predictions and experimental outcomes in reactivity studies?

Discrepancies often arise from solvent effects or unaccounted transition states. Strategies include:

- Solvent Modeling : Incorporate implicit solvent models (e.g., COSMO-RS) to adjust dielectric constants in simulations .

- Experimental Validation : Re-run reactions under inert atmospheres or with alternative catalysts to test computational hypotheses .

Basic: What methodologies assess the biological activity (e.g., cytotoxicity) of this compound and its derivatives?

- Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Antimicrobial Testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How does alkyl chain length in tetrahydroisoquinoline derivatives influence bioactivity, and how can this be systematically studied?

Synthesize derivatives with varying alkyl chains (C6–C17) and:

- Quantitative Structure-Activity Relationship (QSAR) : Correlate chain length with logP values and bioactivity using regression models .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to identify optimal chain lengths for binding .

Basic: What solvent systems and catalysts enhance the compound’s reactivity in heterocyclic derivatization?

- Solvents : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in azole or pyridine ring formation .

- Catalysts : CuI or Pd(PPh₃)₄ catalyze cross-coupling reactions for pyridoisoquinoline derivatives .

Advanced: How can green chemistry principles be applied to scale up synthesis sustainably?

- Solvent Selection : Replace DMF with Cyrene™ (a biobased solvent) to reduce toxicity .

- Membrane Separation : Use nanofiltration or reverse osmosis for efficient product isolation, minimizing waste .

Basic: What safety protocols are critical when handling this compound in the lab?

- Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation .

- PPE : Use nitrile gloves, goggles, and fume hoods during synthesis .

Advanced: How can reactor design improve yield in large-scale syntheses?

- Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions compared to batch reactors .

- Process Control : Implement real-time NMR or IR monitoring to adjust feed rates and temperatures dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.